2-Fluoro-3-(4-fluorotetrahydro-2H-pyran-4-yl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-3-(4-fluorotetrahydro-2H-pyran-4-yl)pyridine is a fluorinated heterocyclic compound It is characterized by the presence of both a pyridine ring and a tetrahydropyran ring, each substituted with fluorine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3-(4-fluorotetrahydro-2H-pyran-4-yl)pyridine typically involves the reaction of 2-fluoropyridine with 4-fluorotetrahydropyran under specific conditions. One common method involves the use of a palladium-catalyzed coupling reaction, which allows for the formation of the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-Fluoro-3-(4-fluorotetrahydro-2H-pyran-4-yl)pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: The presence of both pyridine and tetrahydropyran rings allows for potential cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine and tetrahydropyran derivatives, while oxidation reactions can produce corresponding ketones or aldehydes.
Wissenschaftliche Forschungsanwendungen
2-Fluoro-3-(4-fluorotetrahydro-2H-pyran-4-yl)pyridine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of advanced materials and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-Fluoro-3-(4-fluorotetrahydro-2H-pyran-4-yl)pyridine involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s binding affinity to certain enzymes and receptors, potentially modulating their activity. The exact pathways involved depend on the specific biological context and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Fluoro-4-(trifluoromethyl)pyridine: Another fluorinated pyridine with different substituents.
3,4-Dihydro-2H-pyran: A related compound with a similar tetrahydropyran ring but lacking the fluorine atoms.
cis-3-Fluoro-tetrahydro-2H-pyran-4-yl methanesulfonate: A compound with a similar structure but different functional groups.
Uniqueness
2-Fluoro-3-(4-fluorotetrahydro-2H-pyran-4-yl)pyridine is unique due to the presence of both fluorinated pyridine and tetrahydropyran rings.
Eigenschaften
Molekularformel |
C10H11F2NO |
---|---|
Molekulargewicht |
199.20 g/mol |
IUPAC-Name |
2-fluoro-3-(4-fluorooxan-4-yl)pyridine |
InChI |
InChI=1S/C10H11F2NO/c11-9-8(2-1-5-13-9)10(12)3-6-14-7-4-10/h1-2,5H,3-4,6-7H2 |
InChI-Schlüssel |
LWGXTWAUJKUYKI-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCC1(C2=C(N=CC=C2)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.